molecular formula C17H20N2O2 B1318069 N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide CAS No. 954274-07-8

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No. B1318069
CAS RN: 954274-07-8
M. Wt: 284.35 g/mol
InChI Key: MOEIZPBCIYZLCZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide, commonly referred to as NAPEP, is an organic compound with a wide range of applications in the field of scientific research. NAPEP is a white, crystalline solid that is soluble in water and has a melting point of 87-89°C. NAPEP is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

NAPEP has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies. NAPEP has been used in the synthesis of several drugs, including an anti-cancer drug, and has been used to study the effects of drugs on the body. NAPEP has also been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a stabilizer for proteins.

Mechanism Of Action

NAPEP is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, NAPEP can reduce the production of prostaglandins and, in turn, reduce inflammation and pain.
Biochemical and Physiological Effects
NAPEP has been shown to have a variety of biochemical and physiological effects. In animal studies, NAPEP has been shown to reduce inflammation and pain, as well as to reduce the production of inflammatory mediators such as prostaglandins. NAPEP has also been shown to have anti-cancer activity, and to reduce the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

NAPEP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, is soluble in water, and is stable at room temperature. NAPEP is also a versatile compound, with a wide range of applications in scientific research. However, NAPEP also has some limitations. It is not as effective as some other compounds for certain applications, and it can be toxic if used in high concentrations.

Future Directions

NAPEP has a wide range of potential applications in scientific research. Some potential future directions for NAPEP include further studies into its anti-cancer activity, its ability to reduce inflammation and pain, and its ability to act as a catalyst or stabilizer in organic synthesis. Additionally, NAPEP could be further studied for its ability to reduce the production of reactive oxygen species, and its potential applications in drug development.

Synthesis Methods

NAPEP can be synthesized by the reaction of 4-ethylphenoxyacetic acid and 4-aminophenol in the presence of sodium hydroxide and acetic acid. The reaction is carried out at room temperature and yields NAPEP as a white solid.

properties

IUPAC Name

N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIZPBCIYZLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

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